molecular formula C13H19NO5 B12574017 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B12574017
M. Wt: 269.29 g/mol
InChI Key: HFMKPERPGJPTMK-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .

Preparation Methods

The synthesis of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester involves several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of the four-membered ring . The specific reaction conditions and reagents used in these synthetic routes are crucial for the successful production of the compound. Industrial production methods may vary, but they generally follow similar synthetic principles to ensure the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester has a wide range of scientific research applications. It is used as a spirocyclic building block in drug discovery, providing a new area of chemical space with straightforward functional handles for further diversification . This compound is also utilized in the synthesis of novel azaspiro[3.4]octanes, which serve as multifunctional modules in various fields of research . Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to engage in unique interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester stands out due to its unique spirocyclic structure. Similar compounds include 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester and 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester . These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

tert-butyl 3,3-dimethyl-1,6-dioxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-8(15)6-7-13(14)9(16)18-12(13,4)5/h6-7H2,1-5H3

InChI Key

HFMKPERPGJPTMK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC(=O)N2C(=O)OC(C)(C)C)C(=O)O1)C

Origin of Product

United States

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